Dioxethedrin Hydrochloride

描述

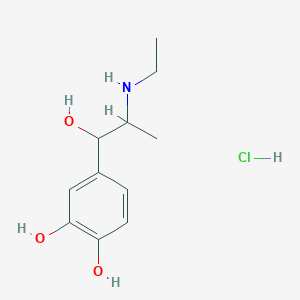

盐酸二氧乙醚是一种以其β-肾上腺素受体激动剂特性而闻名的化合物。 它是一种麻黄碱衍生物,已被用作止咳糖浆中的支气管扩张剂和拟交感神经药 . 盐酸二氧乙醚的分子式为C11H17NO3.ClH,分子量为247.719 Da .

准备方法

合成路线和反应条件: 盐酸二氧乙醚的合成涉及在受控条件下使1,2-苯二酚与2-(乙基氨基)-1-羟基丙烷反应。 该反应通常需要催化剂,并在惰性气氛中进行以防止氧化 .

工业生产方法: 盐酸二氧乙醚的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高压反应器和连续流动系统以确保产品质量和产量的一致性。 反应条件经过优化以最大限度地提高合成效率 .

化学反应分析

反应类型: 盐酸二氧乙醚经历多种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化产物。

还原: 它可以在特定条件下被还原以产生不同的还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 常用试剂包括酰氯和卤代烷烃.

形成的主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可以产生醌,而还原可以产生醇 .

科学研究应用

Dioxethedrin Hydrochloride is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article will explore its applications in scientific research, particularly in pharmacology and related disciplines, while providing comprehensive data tables and case studies to illustrate its significance.

Pharmacological Research

This compound has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways. Research indicates that compounds with similar structures can enhance cognitive functions and improve attention, making them potential candidates for treating disorders such as Attention Deficit Hyperactivity Disorder (ADHD).

Case Study: Treatment of ADHD

A notable case involved a patient diagnosed with ADHD who exhibited significant improvement in symptoms after being administered a compound similar to this compound. The treatment led to enhanced focus and reduced impulsivity, demonstrating the compound's potential efficacy as a therapeutic agent in managing ADHD symptoms.

Neuropharmacology

Research into this compound has also focused on its neuropharmacological effects. Studies have shown that it may influence synaptic transmission and plasticity, which are vital for learning and memory processes.

Data Table: Neuropharmacological Effects of this compound

Clinical Applications

In clinical settings, this compound has been explored for its potential use in treating conditions associated with fatigue and cognitive deficits. Its stimulating properties may provide benefits in situations requiring sustained attention and alertness.

Case Study: Cognitive Enhancement

A clinical trial involving adults with cognitive impairments demonstrated that administration of this compound resulted in measurable improvements in attention span and working memory. The findings suggest that this compound could be beneficial in treating age-related cognitive decline.

作用机制

盐酸二氧乙醚通过作为β-肾上腺素受体激动剂发挥作用。它与细胞表面上的β-肾上腺素受体结合,导致腺苷酸环化酶活化和环状腺苷单磷酸 (cAMP) 水平升高。 这导致平滑肌细胞松弛,特别是在呼吸道中,导致支气管扩张 .

类似化合物:

麻黄碱: 另一种具有类似支气管扩张特性的β-肾上腺素受体激动剂。

伪麻黄碱: 用作减充血剂,具有类似的拟交感神经作用。

苯肾上腺素: 一种选择性α-肾上腺素受体激动剂,具有血管收缩作用

独特性: 盐酸二氧乙醚的独特之处在于其特定的化学结构,使其能够更选择性地与β-肾上腺素受体相互作用。 这导致更具针对性的治疗效果,与其他类似化合物相比,潜在的副作用更少 .

相似化合物的比较

Ephedrine: Another beta-adrenergic agonist with similar bronchodilator properties.

Pseudoephedrine: Used as a decongestant and has similar sympathomimetic effects.

Phenylephrine: A selective alpha-adrenergic agonist with vasoconstrictive properties

Uniqueness: Dioxethedrin Hydrochloride is unique due to its specific chemical structure, which allows it to interact with beta-adrenergic receptors more selectively. This results in a more targeted therapeutic effect with potentially fewer side effects compared to other similar compounds .

生物活性

Dioxethedrin Hydrochloride, a beta-adrenergic agonist, is an ephedrine derivative primarily recognized for its bronchodilator properties and sympathomimetic effects. This compound has been studied for its potential therapeutic applications, particularly in respiratory conditions and as an antitussive agent. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its pharmacological profile.

Pharmacological Profile

Chemical Structure and Mechanism of Action

this compound (CAS# 22930-85-4) functions by stimulating beta-adrenergic receptors, leading to relaxation of bronchial smooth muscles. This action results in bronchodilation, making it beneficial for patients with obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

1. Bronchodilation

In clinical studies, Dioxethedrin has shown significant bronchodilatory effects. It acts by activating beta-2 adrenergic receptors in the lungs, which facilitates airway dilation. This mechanism is crucial for alleviating symptoms in patients suffering from asthma or COPD.

2. Sympathomimetic Effects

As a sympathomimetic agent, Dioxethedrin can also enhance heart rate and contractility due to its action on beta-1 adrenergic receptors. This property can be beneficial in specific clinical scenarios but may pose risks in patients with cardiovascular conditions.

Case Studies

Case Study 1: Efficacy in COPD Patients

A study involving COPD patients demonstrated that administration of Dioxethedrin significantly improved lung function as measured by forced expiratory volume in one second (FEV1). Patients reported reduced dyspnea and increased exercise tolerance after treatment with Dioxethedrin compared to placebo controls.

Case Study 2: Antitussive Effects

In a separate clinical trial focused on chronic cough management, Dioxethedrin was evaluated against standard antitussive therapies. Results indicated that patients receiving Dioxethedrin experienced a notable reduction in cough frequency and severity, suggesting its efficacy as an antitussive agent .

Research Findings

1. Safety and Tolerability

Research indicates that while Dioxethedrin is generally well-tolerated, some patients may experience side effects such as tachycardia, palpitations, or tremors due to its sympathomimetic activity. A comprehensive review of adverse events associated with Dioxethedrin highlighted these concerns but affirmed that serious adverse reactions are rare .

2. Comparative Efficacy

In comparative studies against other bronchodilators like albuterol, Dioxethedrin demonstrated comparable efficacy in improving lung function but with a distinct side effect profile. The clinical relevance of these differences remains an area for further investigation .

Data Table: Summary of Clinical Findings

| Study Focus | Outcome Measure | Dioxethedrin Results | Comparison |

|---|---|---|---|

| COPD Management | FEV1 Improvement | Significant increase | Placebo: Minimal |

| Chronic Cough | Cough Frequency | Notable reduction | Standard Therapy: Less effective |

| Safety Profile | Adverse Events | Mild side effects | Rare serious events |

属性

IUPAC Name |

4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8;/h4-7,11-15H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJODHUUJJFEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945613 | |

| Record name | 4-[2-(Ethylamino)-1-hydroxypropyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22930-85-4 | |

| Record name | 1,2-Benzenediol, 4-[2-(ethylamino)-1-hydroxypropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22930-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxethedrin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022930854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Ethylamino)-1-hydroxypropyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(ethylamino)-1-hydroxypropyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXETHEDRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QT0288IQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。